REACTION_CXSMILES
|
N.[CH2:2]([P:4]([CH2:7][CH2:8][C:9]#[N:10])(=[O:6])[OH:5])[CH3:3].[H][H].[OH-].[Na+].S(=O)(=O)(O)O>O.[Ni].C(O)C>[CH2:2]([P:4]([CH2:7][CH2:8][CH2:9][NH2:10])(=[O:5])[OH:6])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ethyl-(2-cyanoethyl)phosphinic acid
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
C(C)P(O)(=O)CCC#N
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
52 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
240 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction time of 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
the water is distilled off in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent of the filtrate is removed
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(O)(=O)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.4 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |